Cas no 81562-77-8 ((4aS,8aS)-octahydroisoquinolin-4a(2H)-ol)

(4aS,8aS)-Octahydroisoquinolin-4a(2H)-ol is a stereochemically defined octahydroisoquinoline derivative with a hydroxyl group at the 4a-position. This compound serves as a versatile chiral building block in organic synthesis, particularly for the construction of complex alkaloids and pharmaceutical intermediates. Its rigid fused bicyclic structure and defined stereochemistry enable precise control over stereoselective reactions, making it valuable in asymmetric synthesis. The hydroxyl group provides a functional handle for further derivatization, enhancing its utility in medicinal chemistry and catalyst design. High purity and stability under standard conditions ensure consistent performance in research and industrial applications. Its synthetic flexibility supports the development of bioactive molecules with potential therapeutic relevance.
(4aS,8aS)-octahydroisoquinolin-4a(2H)-ol structure
81562-77-8 structure
Product Name:(4aS,8aS)-octahydroisoquinolin-4a(2H)-ol
CAS No:81562-77-8
MF:C9H17NO
MW:155.237382650375
CID:1804097
PubChem ID:751498
Update Time:2025-07-31

(4aS,8aS)-octahydroisoquinolin-4a(2H)-ol Chemical and Physical Properties

Names and Identifiers

    • (4aS,8aS)-octahydroisoquinolin-4a(2H)-ol
    • 4a(2H)-isoquinolinol, octahydro-, (4aS,8aS)-
    • (4aS,8aS)-octahydroisoquinolin-4a(2H)-ol(SALTDATA: HCl)
    • 81562-77-8
    • 1932513-71-7
    • (8AS)OCTAHYDRO-4A(2H)-ISOQUINOLINOL
    • EN300-6801933
    • (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol
    • AKOS000274762
    • EN300-241656
    • rac-(4aR,8aR)-decahydroisoquinolin-4a-ol
    • starbld0010742
    • rac-(4aS,8aS)-octahydroisoquinolin-4a(2H)-ol
    • (4aS,8aS)-decahydroisoquinolin-4a-ol
    • CS-0449482
    • Oprea1_372855
    • Inchi: 1S/C9H17NO/c11-9-4-2-1-3-8(9)7-10-6-5-9/h8,10-11H,1-7H2/t8-,9-/m0/s1
    • InChI Key: JCCPJOSXNCXEPE-IUCAKERBSA-N
    • SMILES: O[C@@]12CCNC[C@@H]1CCCC2

Computed Properties

  • Exact Mass: 155.131014166g/mol
  • Monoisotopic Mass: 155.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 32.3Ų

(4aS,8aS)-octahydroisoquinolin-4a(2H)-ol Pricemore >>

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Additional information on (4aS,8aS)-octahydroisoquinolin-4a(2H)-ol

Octahydroisoquinolin-4a(2H)-ol (CAS No: 81562-77-8)

Octahydroisoquinolin-4a(2H)-ol, also known by its CAS number 81562-77-8, is a bioactive compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the isoquinoline family, a class of heterocyclic organic compounds characterized by a benzene ring fused to a pyridine ring. The specific stereochemistry of this compound, designated as (4aS,8aS), plays a crucial role in its biological activity and pharmacological properties.

The structure of octahydroisoquinolin-4a(2H)-ol is notable for its bicyclic framework, which consists of an isoquinoline core with hydroxyl and hydrogen substituents at specific positions. This unique arrangement contributes to its ability to interact with various biological targets, such as enzymes and receptors, making it a promising candidate for drug development. Recent studies have highlighted its potential in treating neurodegenerative diseases, inflammation, and cancer.

One of the most exciting developments involving octahydroisoquinolin-4a(2H)-ol is its role in modulating cellular signaling pathways. Research published in 2023 demonstrated that this compound can inhibit the activity of certain kinases involved in chronic inflammation, offering a novel approach to treating conditions like rheumatoid arthritis and inflammatory bowel disease. Additionally, its ability to cross the blood-brain barrier has made it a focal point in studies targeting neurodegenerative disorders such as Alzheimer's disease.

The synthesis of octahydroisoquinolin-4a(2H)-ol has also been optimized in recent years, with researchers developing more efficient and scalable methods. These advancements have reduced production costs and increased accessibility for further preclinical and clinical studies. For instance, a 2023 study introduced a catalytic asymmetric synthesis approach that significantly improved the yield and enantiomeric purity of the compound.

Another area where octahydroisoquinolin-4a(2H)-ol has shown promise is in anticancer therapy. Preclinical trials have revealed its ability to induce apoptosis in various cancer cell lines while sparing normal cells, suggesting a potential role as a selective anticancer agent. Furthermore, its combination with other chemotherapeutic agents has demonstrated synergistic effects, enhancing efficacy while reducing side effects.

In terms of pharmacokinetics, studies have shown that octahydroisoquinolin-4a(2H)-ol exhibits favorable absorption and bioavailability profiles when administered orally or intravenously. Its half-life and clearance rates make it suitable for both acute and chronic therapeutic regimens. Ongoing research is focused on optimizing drug delivery systems to further enhance its therapeutic index.

The discovery of octahydroisoquinolin-4a(2H)-ol's multiple biological activities has opened new avenues for drug discovery and development. Its ability to target diverse pathways makes it a versatile compound with potential applications across various therapeutic areas. As research continues to uncover its mechanisms of action and clinical potential, octahydroisoquinolin-4a(2H)-ol stands as a testament to the power of natural product-inspired drug discovery.

In conclusion, octahydroisoquinolin-4a(2H)-ol (CAS No: 81562-77-8) is a compelling compound with significant implications for modern medicine. Its unique structure, coupled with advanced synthetic methods and promising preclinical results, positions it as a key player in the development of novel therapeutics for treating complex diseases such as neurodegeneration, inflammation, and cancer.

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